molecular formula C7H6F3NO4 B12660762 5-Oxo-1-(trifluoroacetyl)proline CAS No. 46383-55-5

5-Oxo-1-(trifluoroacetyl)proline

Katalognummer: B12660762
CAS-Nummer: 46383-55-5
Molekulargewicht: 225.12 g/mol
InChI-Schlüssel: OACPNTTXGYKMDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-1-(trifluoroacetyl)proline is an organic compound with the molecular formula C7H6F3NO4 It is a derivative of proline, a naturally occurring amino acid, and features a trifluoroacetyl group attached to the nitrogen atom of the proline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(trifluoroacetyl)proline typically involves the reaction of proline with trifluoroacetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification and isolation of the compound. Techniques such as crystallization, distillation, and chromatography may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-1-(trifluoroacetyl)proline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into other proline derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxo derivatives, while reduction can produce various proline-based compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Oxo-1-(trifluoroacetyl)proline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Oxo-1-(trifluoroacetyl)proline involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Oxo-1-(acetyl)proline: Similar structure but with an acetyl group instead of a trifluoroacetyl group.

    5-Oxo-1-(benzoyl)proline: Features a benzoyl group attached to the proline ring.

    5-Oxo-1-(methyl)proline: Contains a methyl group in place of the trifluoroacetyl group.

Uniqueness

5-Oxo-1-(trifluoroacetyl)proline is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

46383-55-5

Molekularformel

C7H6F3NO4

Molekulargewicht

225.12 g/mol

IUPAC-Name

5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)

InChI-Schlüssel

OACPNTTXGYKMDU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.